molecular formula C9H12N2 B1364850 Cyclopropyl(pyridin-2-yl)methanamine CAS No. 535925-68-9

Cyclopropyl(pyridin-2-yl)methanamine

Cat. No. B1364850
Key on ui cas rn: 535925-68-9
M. Wt: 148.2 g/mol
InChI Key: PFYIHZIVTALTCS-UHFFFAOYSA-N
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Patent
US08980934B2

Procedure details

The title compound was synthesized according to method G, utilizing Mg powder (240 mg, 10 mmol), bromocyclopropane (1.21 g, 10 mmol), picolinonitrile (520 mg, 5 mmol) and
[Compound]
Name
Mg
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
520 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:4][CH2:3]1.[N:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]#[N:12]>>[CH:2]1([CH:11]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][N:5]=2)[NH2:12])[CH2:4][CH2:3]1

Inputs

Step One
Name
Mg
Quantity
240 mg
Type
reactant
Smiles
Step Two
Name
Quantity
1.21 g
Type
reactant
Smiles
BrC1CC1
Step Three
Name
Quantity
520 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(N)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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